5,6-Dimethoxy-2,3,4,5-tetrahydropyridine
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Overview
Description
5,6-Dimethoxy-2,3,4,5-tetrahydropyridine is a chemical compound belonging to the class of tetrahydropyridines, which are characterized by a saturated six-membered ring containing one nitrogen atom. This compound is notable for its two methoxy groups (-OCH₃) attached to the 5 and 6 positions of the tetrahydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2,3,4,5-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis often begins with readily available starting materials such as 2,3,4,5-tetrahydropyridine and methanol.
Methylation Reaction: The tetrahydropyridine ring undergoes methylation, where methanol reacts with the nitrogen atom in the presence of a strong acid catalyst (e.g., hydrochloric acid) to introduce the methoxy groups.
Purification: The reaction mixture is then purified to isolate the desired product, often using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale methylation processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-2,3,4,5-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can replace one or more of the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as this compound-1-oxide.
Reduction Products: Reduction can produce this compound derivatives with reduced oxidation states.
Substitution Products: Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5,6-Dimethoxy-2,3,4,5-tetrahydropyridine has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: The compound is utilized in biological studies to understand the role of tetrahydropyridines in biological systems.
Medicine: It has potential therapeutic applications, including the development of pharmaceuticals targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,6-Dimethoxy-2,3,4,5-tetrahydropyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
5,6-Dimethoxy-2,3,4,5-tetrahydropyridine is compared with other similar compounds to highlight its uniqueness:
6-Acetyl-2,3,4,5-tetrahydropyridine: This compound differs by having an acetyl group instead of methoxy groups, leading to different chemical properties and reactivity.
2,3,4,5-Tetrahydropyridine: The absence of methoxy groups results in a different set of chemical behaviors and applications.
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Properties
CAS No. |
60941-87-9 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5,6-dimethoxy-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C7H13NO2/c1-9-6-4-3-5-8-7(6)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
XANJAVJKUZZYOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCN=C1OC |
Origin of Product |
United States |
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